2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione
Overview
Description
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is a chemical compound with the molecular formula C19H19BrO6 and a molecular weight of 423.25 g/mol. It is a useful research chemical often employed as a building block in organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione. This can be achieved by reacting 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with various molecular targets. The bromine atom in the compound can act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding to molecular targets.
Comparison with Similar Compounds
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione can be compared with similar compounds such as:
1,3-Bis(3,4-dimethoxyphenyl)propane-1,3-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: A smaller molecule with different reactivity and applications.
2-Bromo-1,3-diphenylpropane-1,3-dione: Similar structure but without the methoxy groups, affecting its solubility and reactivity.
Properties
IUPAC Name |
2-bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO6/c1-23-13-7-5-11(9-15(13)25-3)18(21)17(20)19(22)12-6-8-14(24-2)16(10-12)26-4/h5-10,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLFCELQPKLXPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)OC)OC)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214861 | |
Record name | 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-21-3 | |
Record name | 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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